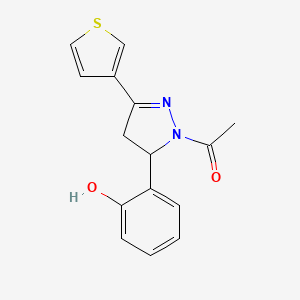

1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a 2-hydroxyphenyl moiety. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-hydroxyphenyl group may contribute to hydrogen bonding interactions, while the thiophen-3-yl substituent introduces sulfur-mediated hydrophobic or π-stacking effects. Although direct structural data for this compound is unavailable in the provided evidence, analogs suggest that dihedral angles between the pyrazoline ring and aromatic substituents likely influence molecular planarity and binding efficiency .

Properties

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(18)17-14(12-4-2-3-5-15(12)19)8-13(16-17)11-6-7-20-9-11/h2-7,9,14,19H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUAIEAWGRWADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2-hydroxyacetophenone with thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms a chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. This step is usually carried out under reflux conditions in ethanol or another suitable solvent.

Acetylation: The final step involves the acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the above steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Properties

Recent studies have shown that derivatives of pyrazole compounds exhibit antimicrobial activity. For instance, a study demonstrated that synthesized pyrazole derivatives, including those similar to 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, were evaluated against various bacterial strains. The results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been investigated for their anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. For example, a related compound was found to inhibit MCP-1 expression in macrophages through the modulation of ROS and Akt signaling pathways . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results as inhibitors of various tumor cell lines. A review highlighted that substituted pyrazoles can act as effective inhibitors against EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase), which is crucial in cancer proliferation .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several pyrazole derivatives through multicomponent reactions and evaluated their biological activities. The synthesized compounds were screened for antibacterial and anticancer activities using standard assays. Notably, some derivatives exhibited potent activity against resistant bacterial strains and showed significant cytotoxicity against cancer cell lines .

Case Study 2: Structure-Activity Relationship Studies

Another research effort focused on understanding the structure-activity relationship (SAR) of pyrazole derivatives. By modifying various substituents on the pyrazole ring, researchers were able to enhance the biological activity of these compounds significantly. This study emphasized the importance of specific functional groups in determining the efficacy of pyrazole-based drugs .

Mechanism of Action

The mechanism of action of 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous pyrazoline derivatives:

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): Fluorine and chlorine at position 5 enhance FabH inhibition (e.g., compound 12, IC₅₀ = 1.2 µM) . Hydroxyphenyl Groups: The 2-hydroxyphenyl moiety in the target compound and compound 3d facilitates hydrogen bonding, critical for BRAF V600E inhibition (IC₅₀ = 0.8 µM) . Thiophene vs.

Structural Conformation: Dihedral angles between the pyrazoline core and aromatic substituents influence molecular planarity. For example, compound 3 (4.89°) and compound 11 (6.69°) exhibit moderate planarity, optimizing enzyme active-site binding .

Biological Target Specificity: FabH inhibitors (e.g., compound 12) typically feature EWGs at position 5, while BRAF inhibitors (e.g., compound 3d) prioritize hydroxyl groups for kinase domain interactions .

Research Findings and Implications

- Antimicrobial Potential: The thiophen-3-yl group’s sulfur atom may disrupt bacterial membrane integrity, analogous to thiophene-containing antibiotics .

- Anticancer Applications : Hydroxyphenyl-substituted pyrazolines (e.g., compound 3d) inhibit BRAF V600E, a key oncogenic driver. The target compound’s 2-hydroxyphenyl group positions it as a candidate for kinase inhibition .

- Synthetic Feasibility : The compound can be synthesized via chalcone-hydrazine condensation, similar to methods in and , though thiophene-containing chalcones may require tailored precursors .

Biological Activity

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C20H24N4O2S

- Molecular Weight : 384.4952 g/mol

- SMILES Notation : CN1CCN(CC1)CC(=O)N1N=C(CC1c1cccc(c1)O)c1cscc1 .

Structure-Activity Relationship (SAR)

The structure of this compound incorporates a thiophene ring and a hydroxyphenyl group, which are known to enhance biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, with notable IC50 values indicating potent activity.

These results suggest that the compound may act as a selective inhibitor against breast cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways related to cell proliferation and survival. Research indicates that pyrazole derivatives can influence pathways such as:

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that pyrazole derivatives can exhibit antimicrobial activity. Compounds similar to this compound have shown effectiveness against various bacterial strains, although specific data for this compound is limited.

Study on Antineoplastic Properties

A study conducted on related pyrazole compounds indicated that several exhibited moderate antineoplastic activity against human cancer cell lines such as TK-10 and HT-29. The study highlighted the potential for further development into therapeutic agents targeting cancer .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been performed on similar compounds, suggesting that modifications to the thiophene and phenolic groups can significantly enhance biological activity. This approach can guide future synthetic efforts to optimize efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

The compound is synthesized via a two-step process:

- Step 1 : Claisen-Schmidt condensation of a substituted acetophenone with a thiophene aldehyde to form a chalcone intermediate.

- Step 2 : Cyclization with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Purification involves recrystallization from ethanol or ethanol-water mixtures, yielding white crystalline solids. Molar ratios (e.g., 1:1 hydrazine-to-chalcone) and solvent choice (acetic acid vs. dioxane) critically influence yield .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include:

- Crystal system : Monoclinic (e.g., space group P21/c) with unit cell dimensions (a = 5.39 Å, b = 20.24 Å, c = 18.16 Å, β = 95.14°) .

- Bond angles : Dihedral angles between the pyrazole ring and substituents (e.g., 2-hydroxyphenyl: ~119°) .

- Refinement metrics : R factor < 0.05 and data-to-parameter ratio >14 ensure reliability .

Q. What in vitro assays are used to evaluate its biological activity?

- Anticancer screening : MTT assay against cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Enzyme inhibition : EGFR kinase inhibition assays using ADP-Glo™ kits, comparing inhibition rates to reference drugs (e.g., erlotinib) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Reaction conditions : Increase hydrazine stoichiometry (1.2–1.5 equivalents) to drive cyclization completion.

- Solvent optimization : Use mixed solvents (acetic acid:dioxane, 1:1) to enhance solubility of intermediates.

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 7:3) and HPLC (C18 column, acetonitrile-water gradient) .

Q. How to resolve discrepancies between in vitro and in vivo biological activity data?

- Orthogonal validation : Confirm in vitro cytotoxicity with apoptosis assays (Annexin V/PI staining) and caspase-3 activation.

- Pharmacokinetic profiling : Assess metabolic stability (microsomal incubation) and bioavailability (plasma concentration-time curves in rodent models).

- Formulation adjustments : Use liposomal encapsulation to improve solubility and tissue penetration .

Q. What computational strategies predict binding interactions with therapeutic targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to EGFR (PDB ID: 1M17). Key interactions include hydrogen bonding with Thr766 and hydrophobic contacts with thiophene .

- MD simulations : GROMACS simulations (100 ns) to evaluate complex stability and ligand conformational changes under physiological conditions .

Q. What challenges arise during purification, and how are they addressed?

- Byproduct removal : Use column chromatography (silica gel, ethyl acetate:hexane eluent) to separate regioisomers.

- Recrystallization optimization : Test solvent polarity gradients (e.g., ethanol → ethyl acetate) to improve crystal purity.

- Analytical QC : Validate purity via <sup>1</sup>H NMR (aromatic proton integration) and HPLC-MS (≥95% purity threshold) .

Q. How to handle reactive intermediates during synthesis?

- Hydrazine safety : Use inert atmosphere (N2) and low temperatures (0–5°C) during cyclization to minimize exothermic side reactions.

- Waste management : Neutralize acetic acid with sodium bicarbonate before disposal. Store toxic byproducts in labeled containers for licensed hazardous waste processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.